2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Description
Cyclopropane (B1198618) Carboxylic Acids: Structural Features and Research Significance
Cyclopropane carboxylic acids are a class of organic compounds that feature a carboxylic acid group attached to a cyclopropane ring. The defining characteristic of this scaffold is the three-membered carbocyclic ring, which possesses significant ring strain (approximately 27.5 kcal/mol). researchgate.net This inherent strain results in unusual bonding, with C-C bonds having enhanced π-character, making the ring susceptible to cleavage under certain conditions. scripps.edu
Key Structural Features:
High Ring Strain : The internal bond angles of the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons, leading to high reactivity. researchgate.net
Unique Bonding : The bonding in cyclopropanes is often described by the Walsh or Coulson-Moffitt models, which depict bent "banana" bonds, conferring properties intermediate between those of alkanes and alkenes. scripps.edu
Conformational Rigidity : The cyclopropane ring is a rigid structure that can be used in drug design to lock flexible molecules into a specific bioactive conformation, potentially enhancing potency and selectivity. researchgate.net
The research significance of cyclopropane carboxylic acids is vast and multifaceted. They are recognized as important structural motifs in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. researchgate.net In medicinal chemistry, the incorporation of a cyclopropane ring can improve a drug candidate's metabolic stability, solubility, and potency. researchgate.net Furthermore, derivatives of cyclopropane carboxylic acid have been extensively studied as enzyme inhibitors. For instance, they have been investigated as inhibitors of enzymes involved in ethylene (B1197577) biosynthesis in plants and as potential antibacterial agents by targeting bacterial-specific metabolic pathways. ffhdj.comnih.gov
Historical Context of Nitrophenyl-Substituted Cyclopropane Systems
The history of cyclopropane chemistry dates back to 1884, with the first synthesis of a cyclopropane derivative by William Henry Perkin. scripps.edu However, the development of methods to create more complex, substituted cyclopropanes, particularly those bearing aromatic and functional groups like the nitrophenyl moiety, evolved over many decades.
The synthesis of nitro-substituted cyclopropanes, including nitrophenyl derivatives, is heavily reliant on the strategic use of nitroalkenes as starting materials. nih.gov A cornerstone in the synthesis of these systems is the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net This powerful method typically involves the conjugate addition of a nucleophile to a β-nitrostyrene (a compound containing a nitrophenyl group attached to a double bond). This initial step forms an intermediate that subsequently undergoes an intramolecular cyclization to form the stable three-membered ring. nih.govbeilstein-journals.org
Over the years, numerous variations of this approach have been developed, employing different bases, catalysts, and reaction conditions to control the yield and stereochemistry of the resulting nitrocyclopropane (B1651597). nih.govresearchgate.net The focus of modern synthetic efforts has been on developing asymmetric methods to produce specific enantiomers, which is crucial for pharmaceutical applications. researchgate.net These advances have made a wide range of arylated nitrocyclopropanes, including those with a 4-nitrophenyl substituent, accessible to researchers for further study and application. nih.govnih.gov
Scope and Academic Relevance of 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid Studies
While extensive research exists for the broader class of cyclopropane carboxylic acids, specific studies focusing solely on this compound are limited. Its academic relevance is therefore best understood by examining the research conducted on its close structural analogues, particularly trans-2-phenylcyclopropane-1-carboxylic acid (PCCA).
PCCA has been identified as a potent inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in the biosynthesis of ethylene, a plant hormone that regulates processes like fruit ripening and senescence. ffhdj.com This makes PCCA and its derivatives valuable tools for agricultural research. Furthermore, PCCA has been investigated in medicinal chemistry as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria, presenting a potential target for novel antibacterial agents. nih.gov
The academic relevance of this compound stems from its position as a logical derivative for use in structure-activity relationship (SAR) studies that build upon the findings for PCCA. In medicinal chemistry and enzymology, researchers systematically modify a known active compound to probe how changes in its structure affect its biological activity. The introduction of a nitro group at the para-position of the phenyl ring (as in the title compound) is a common strategy for several reasons:
Electronic Effects : The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties of the phenyl ring. Studying this analogue could reveal whether the enzyme's binding pocket favors electron-rich or electron-poor aromatic rings.
Hydrogen Bonding : The nitro group can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in an enzyme's active site.
Probing Molecular Interactions : Comparing the inhibitory activity of PCCA with its 4-nitro derivative could provide valuable insights into the specific molecular interactions required for binding and inhibition.
In one SAR study of unrelated compounds, a 4-nitrophenyl substituent was found to be detrimental to antimicrobial activity but enhanced antiproliferative effects, highlighting the diverse and context-dependent influence of this functional group. mdpi.com Thus, while direct research findings on this compound are not prevalent in the literature, its value lies in its potential as a chemical probe to refine the understanding of enzyme mechanisms and to guide the design of more potent and selective inhibitors based on the well-established cyclopropane carboxylic acid scaffold.
Below is a table of selected physical and chemical properties for a stereoisomer of the title compound.
Table 1: Physicochemical Properties of (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
| Property | Experimental Average | Predicted Average | Unit |
|---|---|---|---|
| Melting Point | 141 | --- | °C |
| Water Solubility | --- | 4.15e-3 | g/L |
| pKa (acidic) | 4.45 | 4.35 | |
| LogKow | 2.02 | --- |
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOAKPNPOGWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 4 Nitrophenyl Cyclopropane 1 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid, primarily undergoing decarboxylation or nucleophilic acyl substitution, particularly in its activated forms like esters and amides.
Decarboxylation Pathways and Rearrangements in α-(Carbonyl)cyclopropane Carboxylic Acids
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org While simple carboxylic acids decarboxylate slowly, the process is often facilitated in molecules with specific structural features. For α-(carbonyl)cyclopropane carboxylic acids, the high ring strain of the cyclopropane (B1198618) ring and the presence of an adjacent carbonyl group create unique pathways for decarboxylation that often involve skeletal rearrangements. arkat-usa.orgresearchgate.net
Thermal decarboxylation of these systems can proceed through an initial, facile ring-opening of the cyclopropane ring, which is promoted by the stabilization provided by the two adjacent carbonyl systems. arkat-usa.org This cleavage of the 1,2-bond leads to an α-allyl-β-keto acid intermediate. Subsequent decarboxylation and cyclization can then occur simultaneously, rather than in a stepwise fashion, to yield substituted 4,5-dihydrofurans instead of the simple ketone that might be expected from direct decarboxylation. arkat-usa.orgresearchgate.net In the case of α-(phenylcarbonyl) cyclopropane carboxylic acid, some amount of the direct decarboxylation product, cyclopropyl (B3062369) phenyl ketone, was observed, suggesting that rearrangement and direct decarboxylation can be competing pathways. arkat-usa.org The general mechanism is thought to involve a cyclic transition state, particularly from a but-3-enoic acid intermediate formed after the initial ring-opening. umich.edu
More recent methodologies have explored alternative decarboxylation conditions. Photoredox catalysis, for instance, enables decarboxylative radical addition–polar cyclization cascades under mild conditions, showcasing the generation of radical intermediates from carboxylic acids. nih.gov Another approach involves photodecarboxylation, where an electron donor–acceptor (EDA) complex undergoes a photoinduced electron transfer, leading to fragmentation, loss of CO2, and the formation of a cyclopropyl radical. nih.gov
| Reaction Type | Typical Conditions | Key Intermediates | Major Product(s) | Reference |
|---|---|---|---|---|
| Thermal Decarboxylative Rearrangement | Neat, 120°C | α-allyl-β-keto acid | 2-substituted-4,5-dihydrofuran | arkat-usa.org |
| Photoredox-Catalyzed Decarboxylation | Organic photocatalyst, visible light | α-carbonyl radical | Functionalized cyclopropanes (via cascade) | nih.gov |
| Photodecarboxylation | Visible light, self-sensitized photoreductant (e.g., benzothiazoline) | Cyclopropyl radical | Reduced cyclopropane | nih.gov |
Nucleophilic Acyl Substitution Mechanisms in this compound Esters and Amides
The esters and amides derived from this compound undergo nucleophilic acyl substitution, a fundamental reaction for carboxylic acid derivatives. libretexts.org This reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq This intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (e.g., an alkoxide from an ester or an amide from an amide). uomustansiriyah.edu.iq
The reactivity of carboxylic acid derivatives in these substitutions is governed by the ability of the substituent to act as a leaving group. libretexts.orgyoutube.com A better leaving group corresponds to a more reactive derivative. The general order of reactivity is:
Acid Chlorides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides youtube.com
This hierarchy is based on the basicity of the leaving group; weaker bases are better leaving groups. libretexts.orgpressbooks.pub Therefore, esters of this compound are more reactive than the corresponding amides. Esters can be converted to amides by reacting with ammonia (B1221849) or amines (aminolysis), but the reverse reaction is not typically feasible. vanderbilt.edu Similarly, esters can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (saponification). vanderbilt.edu Direct conversion of the carboxylic acid to an amide is often challenging because amines are basic and will deprotonate the acid; this is commonly overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org
| Starting Material | Nucleophile | Reaction Name | Product | Reference |
|---|---|---|---|---|
| Ester | H₂O / H⁺ or OH⁻ | Hydrolysis | Carboxylic Acid | vanderbilt.edu |
| Ester | R'OH / H⁺ | Transesterification | New Ester | libretexts.org |
| Ester | NH₃, R'NH₂, R'R"NH | Aminolysis | Amide | vanderbilt.edu |
| Amide | H₂O / H⁺ or OH⁻ | Hydrolysis | Carboxylic Acid | youtube.com |
Cyclopropane Ring Reactivity and Transformations
The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions under conditions where alkanes would be inert. beilstein-journals.org
Ring Opening Reactions of Cyclopropane Systems
The cyclopropane ring can be cleaved by a variety of reagents and conditions, including catalytic hydrogenation, electrophilic addition, and radical reactions. beilstein-journals.orgpharmaguideline.com The presence of activating groups, such as the nitrophenyl and carboxyl groups in the target molecule, can significantly influence the regioselectivity and facility of these reactions.
Hydrogenation : Catalytic hydrogenation with catalysts like Nickel (Ni) or Platinum (Pt) can open the cyclopropane ring to form a saturated hydrocarbon. pharmaguideline.com
Electrophilic Opening : Electrophiles can attack the C-C bonds of the cyclopropane ring. For example, reactions with halogens (e.g., bromine) in the dark can lead to 1,3-addition products. pharmaguideline.com The regioselectivity of such openings can be controlled by substituents on the ring. rsc.org
Radical Opening : Oxidative radical ring-opening reactions provide a powerful method for generating functionalized compounds. These reactions can be initiated by the addition of a radical to an adjacent group or by direct abstraction, leading to a cyclopropyl-substituted carbon radical that rapidly opens. beilstein-journals.org Photoredox catalysis has also been employed for the reductive opening of cyclopropane rings, forming a radical enolate intermediate that can be trapped. acs.org
Transition Metal-Mediated Opening : Palladium(II)-catalyzed C(sp³)–H activation has been merged with strain-release-driven C–C bond cleavage to achieve skeletal reorganization of cyclopropane carboxylic acid derivatives. chemrxiv.org
| Method | Reagents/Conditions | Mechanism | Typical Product | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Ni or Pt catalyst | Catalytic Addition | Acyclic Alkane | pharmaguideline.com |
| Halogenation | Br₂ or Cl₂, CCl₄, dark | Electrophilic Addition | 1,3-Dihalide | pharmaguideline.com |
| Oxidative Radical Opening | Mn(OAc)₃ | Radical Cascade | Cyclized/Functionalized Products | beilstein-journals.org |
| Photoreductive Opening | Photocatalyst, visible light, electron donor | Photoredox Catalysis | Radical Enolate Intermediate | acs.org |
| Palladium-Catalyzed Opening | Pd(OAc)₂, Ligand, Base | C-H Activation / C-C Cleavage | Rearranged Bicyclic Lactone | chemrxiv.org |
Conjugative Transmission Effects in Cyclopropane Derivatives
The electronic properties of the cyclopropane ring have been a subject of considerable discussion. The ring's C-C bonds have significant p-character, allowing it to interact with adjacent π-systems, such as a double bond or an aromatic ring. stackexchange.com The cyclopropyl group is generally considered a poor π-electron acceptor but a good π-electron donor. stackexchange.com
Chemical Transformations of the Nitrophenyl Group
The nitrophenyl group is a powerful electron-withdrawing moiety that strongly influences the molecule's reactivity. mdpi-res.comnih.gov It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most synthetically versatile transformation of the nitro group is its reduction. wikipedia.org
The reduction of an aromatic nitro group can lead to several different products depending on the reagents and reaction conditions.
Reduction to Amines : This is the most common transformation. A wide array of reagents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl, SnCl₂). wikipedia.org This conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group fundamentally alters the electronic properties of the aromatic ring.
Reduction to Hydroxylamines : Milder reducing agents or specific conditions can stop the reduction at the hydroxylamine (B1172632) stage. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride can be used for this purpose. wikipedia.org
Reduction to Azo or Hydrazine (B178648) Compounds : Under certain conditions, particularly with reagents like zinc metal and a base, bimolecular reduction products such as azo compounds (Ar-N=N-Ar) or hydrazine compounds (Ar-NH-NH-Ar) can be formed. wikipedia.org
The strong electron-withdrawing nature of the nitro group also makes the attached phenyl ring highly electrophilic, which can facilitate nucleophilic attack, sometimes leading to substitution of the nitro group itself. mdpi-res.com
| Product | Typical Reagents | Reference |
|---|---|---|
| Aniline (-NH₂) | H₂ with Pd/C, PtO₂, or Raney Ni; Fe/HCl; SnCl₂ | wikipedia.org |
| Hydroxylamine (-NHOH) | Zn / NH₄Cl; Raney Ni / N₂H₄ (0-10°C) | wikipedia.org |
| Hydrazine (-NH-NH-) | Zn / excess | wikipedia.org |
| Azo Compound (-N=N-) | Metal hydrides (e.g., LiAlH₄) | wikipedia.org |
Nucleophilic Substitution Reactions on the Nitro Group
Direct nucleophilic substitution where the nitro group (–NO₂) acts as the leaving group on an aromatic ring is a relatively uncommon reaction pathway. The nitro group's strong electron-withdrawing nature typically activates the aromatic ring for nucleophilic aromatic substitution of other leaving groups (like halogens) at ortho and para positions. wikipedia.org However, under specific conditions, the nitro group itself can be displaced.
One of the classic, albeit often low-yielding, examples of such a transformation is the von Richter reaction . wikipedia.orgwikiwand.com This reaction involves treating an aromatic nitro compound with potassium cyanide in aqueous ethanol (B145695). wikiwand.com The process is a cine substitution, meaning the incoming carboxyl group attaches to the carbon atom adjacent (ortho) to the position originally held by the nitro group. slideshare.netmaxbrainchemistry.com
For this compound, a hypothetical von Richter reaction would proceed via the initial attack of a cyanide ion at the position ortho to the nitro group (C-3 of the phenyl ring). wikipedia.org The reaction progresses through a series of intermediates, including a bicyclic imidate, an ortho-nitroso benzamide, and an azoketone, before eliminating nitrogen gas (N₂) to form the carboxylate product. wikipedia.orgwikiwand.com Upon acidic workup, the final product would be 3-carboxy-4-(1-carboxycyclopropyl)benzoic acid. The yields for this reaction are generally reported to be poor to moderate, ranging from 1% to 50% for various substrates. wikipedia.org
Mechanistic investigations, notably through ¹⁵N labeling experiments, have elucidated the complex pathway of the von Richter reaction, confirming that the oxygen atoms of the newly formed carboxyl group originate from the solvent, not the nitro group, and the nitrogen of the eliminated N₂ is the same nitrogen from the original nitro group. wikipedia.org
Beyond this specific rearrangement, direct displacement of the nitro group (SɴAr reaction) has been achieved on nitrobenzenes that are activated by other strong electron-withdrawing groups, using potent nucleophiles in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). lookchem.com Given that the cyclopropane-1-carboxylic acid moiety at the para position is electron-withdrawing, it is plausible that nucleophiles such as thiophenoxide or benzenesulfinate (B1229208) could displace the nitro group under forcing conditions to yield the corresponding thioether or sulfone derivatives. lookchem.com
| Reaction Type | Reagents & Conditions | Expected Major Product | Reference |
|---|---|---|---|
| von Richter Reaction | KCN, aqueous ethanol, heat | 3-Carboxy-4-(1-carboxycyclopropyl)benzoic acid | wikipedia.org, wikiwand.com |
| Direct Displacement | Sodium thiophenoxide, HMPA | 2-(4-(Phenylthio)phenyl)cyclopropane-1-carboxylic acid | lookchem.com |
| Direct Displacement | Sodium benzenesulfinate, HMPA | 2-(4-(Phenylsulfonyl)phenyl)cyclopropane-1-carboxylic acid | lookchem.com |
Redox Chemistry of the Nitroaromatic Moiety
The nitroaromatic moiety is highly susceptible to reduction under a variety of conditions, and this transformation is one of its most characteristic reactions. The reduction proceeds in a stepwise manner, typically involving the transfer of six electrons and six protons to convert the nitro group (–NO₂) into an amino group (–NH₂). Key intermediates in this process are the nitroso (–NO) and hydroxylamine (–NHOH) species.
Chemical Reduction
The reduction of the nitro group in 4-nitrophenyl compounds to the corresponding amine can be efficiently achieved through several methods.
Catalytic Hydrogenation: This is a widely used method for the clean and quantitative reduction of nitroarenes. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. mit.edu Palladium on carbon (Pd/C) is a common choice, but platinum and nickel catalysts are also effective. mit.edursc.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) at moderate pressures and temperatures. google.com This method is highly chemoselective for the nitro group, generally leaving other functional groups like the carboxylic acid and the cyclopropane ring intact.
Metal Hydride Reduction: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitro groups and carboxylic acids, milder reagents are often preferred for selectivity. Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a nitro group. However, its reactivity can be significantly enhanced by the addition of a catalyst, such as gold (Au) or palladium (Pd) nanoparticles. rsc.orgresearchgate.net The reduction of 4-nitrophenol (B140041) using NaBH₄ in the presence of such catalysts is a well-studied model reaction that proceeds efficiently to form 4-aminophenol. core.ac.ukrsc.org The reaction mechanism involves the transfer of hydride ions from the borohydride donor to the nitro group, mediated by the surface of the metal catalyst. core.ac.uk
Electrochemical Reduction
The redox behavior of the nitroaromatic group can be precisely studied and controlled using electrochemical techniques like cyclic voltammetry. The reduction is a multi-step process, and the potential at which each step occurs provides insight into the molecule's electronic properties.
The electrochemical reduction of nitrophenyl compounds in protic media typically shows distinct reduction peaks corresponding to different stages of the process. uchile.cl
First Reduction Step: A one-electron transfer to form a nitro radical anion (Ar-NO₂⁻˙). This is often a reversible step.
Second Reduction Step: The radical anion is further reduced in a multi-electron, multi-proton process to form the corresponding hydroxylamine (Ar-NHOH). This step typically involves a total of four electrons and four protons from the nitro compound stage. uchile.cl
Third Reduction Step: The hydroxylamine is subsequently reduced in a two-electron, two-proton step to the final amine (Ar-NH₂).
Studies on analogous compounds like 4-nitrothiophenol (B108094) and 4-nitrobenzenesulfonyl chloride provide a model for the expected electrochemical behavior of this compound. cdnsciencepub.comresearchgate.net The precise reduction potentials are dependent on factors such as pH, solvent, and the electrode material used. uchile.clcdnsciencepub.com
| Reaction Type | Reagents/Conditions | Product | Comments | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst | 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid | Highly efficient and selective for the nitro group. | mit.edu, google.com |
| Catalytic Transfer Hydrogenation | NaBH₄, Au or Pd nanoparticles | 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid | Catalyst mediates hydride transfer from NaBH₄. | rsc.org, core.ac.uk |
| Electrochemical Reduction (Partial) | Glassy Carbon Electrode, acidic media | 2-(4-Hydroxylaminophenyl)cyclopropane-1-carboxylic acid | Corresponds to a 4-electron, 4-proton reduction process. Peak potential for similar compounds is ~ -0.4 to -0.6 V vs. SCE. | cdnsciencepub.com, uchile.cl |
| Electrochemical Reduction (Full) | Glassy Carbon Electrode, acidic media | 2-(4-Aminophenyl)cyclopropane-1-carboxylic acid | Corresponds to a 6-electron, 6-proton overall reduction. The hydroxylamine intermediate is further reduced at more negative potentials (~ -0.9 V vs. SCE). | researchgate.net, uchile.cl |
Structure Activity and Structure Property Relationship Studies of 2 4 Nitrophenyl Cyclopropane 1 Carboxylic Acid Derivatives
Stereochemical Influence on Molecular Recognition and Interactions
The different stereoisomers (enantiomers and diastereomers) of this compound present their functional groups—the aromatic ring, the nitro group, and the carboxyl group—in distinct three-dimensional arrangements. This spatial variation directly impacts the molecule's ability to form key interactions with a biological target, such as an enzyme or receptor. For instance, the distance and angle between a hydrogen bond donor on the carboxylic acid and a hydrogen bond acceptor on the target will vary significantly between cis and trans isomers. Molecular modeling studies have highlighted that stereochemistry can significantly affect interactions, leading to differences in biological activity. mdpi.com The natural isomers of bioactive compounds are often the most potent, suggesting that biological systems like transporters and receptors are highly stereoselective. mdpi.com
The influence of stereoisomerism on potential binding affinity can be illustrated by considering the types of interactions possible for each functional group.
| Functional Group | Potential Interaction Type | Stereochemical Dependence |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor), Ionic Bonding | The accessibility of this group to corresponding residues in a binding pocket is highly dependent on its cis/trans relationship to the bulky phenyl group. |
| 4-Nitrophenyl Group | Hydrophobic Interactions, π-π Stacking | The orientation of the phenyl ring relative to the binding site's hydrophobic pockets or aromatic residues is determined by the molecule's overall stereochemistry. |
| Nitro Group | Hydrogen Bonding (Acceptor), Dipole-Dipole Interactions | The position of the nitro group is fixed by the phenyl ring's orientation, affecting its ability to engage with polar residues. |
Electronic and Steric Effects of Substituents on Cyclopropane (B1198618) Ring Systems
The chemical properties and reactivity of the cyclopropane ring are significantly modulated by the electronic and steric nature of its substituents. The cyclopropane ring itself possesses "bent" bonds with a high degree of p-character, allowing it to engage in conjugation with adjacent π-systems. nbinno.com
Electronic Effects: Both the 4-nitrophenyl and carboxylic acid moieties are π-acceptor groups. These groups can interact with the 3e' orbitals of the cyclopropane ring, an interaction that is maximized when the substituent adopts a "bisected" conformation relative to the ring. researchgate.netnih.gov This conjugative interaction can lead to a measurable asymmetry in the cyclopropane ring's bond lengths, with the distal bond (opposite the substituent) often being shortened. researchgate.netnih.gov The nitro group, being a powerful electron-withdrawing group, exerts a strong inductive effect (-I), which can influence the acidity of the carboxylic acid proton. ucsb.edu
Steric Effects: Steric hindrance plays a crucial role in determining the molecule's stable conformations and its interactions. unilag.edu.ng In the cis isomer of 2-(4-nitrophenyl)cyclopropane-1-carboxylic acid, the proximity of the two bulky substituents can lead to significant steric strain. This strain may prevent one or both groups from adopting the electronically optimal bisected conformation. In contrast, the trans isomer experiences less steric clash, allowing the substituents more freedom to achieve favorable orientations for electronic interactions and target binding. These steric factors directly impact the energy landscape of the molecule and its ability to adopt a bioactive conformation. rsc.org
| Substituent | Electronic Effect | Steric Effect |
|---|---|---|
| Carboxylic Acid (-COOH) | -I (Inductive Withdrawal), -R (Resonance Withdrawal, Conjugative) | Moderate bulk; can influence the orientation of adjacent groups, particularly in the cis isomer. |
| 4-Nitrophenyl (-C₆H₄NO₂) | -I (Inductive Withdrawal), -R (Resonance Withdrawal, Conjugative) | Significant bulk; its orientation is a key determinant of the molecule's overall shape and potential for steric clashes. |
Conformational Analysis and its Role in Molecular Function
As noted, π-acceptor substituents like phenyl and carboxyl groups tend to favor a bisected conformation with the cyclopropane ring to maximize orbital overlap. researchgate.netnih.gov X-ray crystallography studies on related structures, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have shown that steric hindrance can force the phenyl group away from this ideal conformation. cdnsciencepub.comresearchgate.net In the trans isomer of a similar compound, both the aromatic ring and the carbonyl group were found to be in the preferred bisected conformation, highlighting the reduced steric strain. cdnsciencepub.com
Furthermore, the carboxylic acid group has its own conformational preference, typically favoring a syn arrangement where the hydroxyl proton is oriented toward the carbonyl oxygen. nih.gov The interplay of these conformational preferences determines the molecule's three-dimensional shape, which is fundamental to its molecular function. A molecule can only bind to its target if it can adopt a low-energy conformation that is complementary to the binding site's shape and chemical environment. rsc.org
| Isomer | Dominant Conformational Factor | Predicted Outcome | Impact on Molecular Function |
|---|---|---|---|
| cis-Isomer | Steric Hindrance | Substituents are likely forced out of the electronically optimal "bisected" conformation. Higher ground-state energy. | Presents a distinct 3D shape for receptor recognition; may be a pre-requisite for binding to some targets or a barrier for others. |
| trans-Isomer | Electronic Stabilization | Substituents are more likely to adopt the "bisected" conformation, maximizing conjugation with the cyclopropane ring. Lower ground-state energy. | Presents a more extended, linear shape. The energetically favorable conformation may align well with the binding site. |
Computational and Experimental Approaches to Pharmacophore Identification
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect. ijpsonline.comunina.it Identifying the pharmacophore for a series of active compounds like this compound derivatives is a key step in drug design.
Computational Approaches: Ligand-based pharmacophore modeling is a primary computational technique. nih.gov Using software programs, a set of active molecules is conformationally analyzed and superimposed to identify common chemical features. For this compound, these features would likely include a hydrogen bond acceptor (the nitro and carbonyl oxygens), a hydrogen bond donor (the carboxyl hydrogen), an aromatic ring feature, and a potential negative ionizable feature (the carboxylate). pharmacophorejournal.com Once developed and validated, this pharmacophore model can be used as a 3D query to screen large virtual databases for new molecules with different chemical scaffolds but the same essential features. nih.gov Molecular docking can also be used to fit the molecule into the known 3D structure of a target protein, providing insights into its binding mode.
Experimental Approaches: Experimental methods provide crucial data for validating and refining computational models. X-ray crystallography of a ligand-protein complex gives a precise, high-resolution picture of the binding mode and all key interactions. researchgate.net Another powerful technique is Saturation Transfer Difference (STD) NMR. This method allows for the mapping of the ligand's binding epitope by identifying which protons on the small molecule are in close proximity to the surface of the protein target, providing direct evidence of the parts of the molecule crucial for binding. nih.gov These experimental approaches are invaluable for confirming the features identified in a pharmacophore model.
| Pharmacophoric Feature | Contributing Group(s) | Computational Identification Method | Experimental Validation Method |
|---|---|---|---|
| Aromatic Ring / Hydrophobic Center | Nitrophenyl Ring | Pharmacophore modeling (e.g., Catalyst, LigandScout) | STD-NMR, X-ray Crystallography |
| Hydrogen Bond Acceptor | Nitro Group, Carbonyl Oxygen | Pharmacophore modeling, Molecular Docking | X-ray Crystallography |
| Hydrogen Bond Donor | Carboxyl -OH | Pharmacophore modeling, Molecular Docking | X-ray Crystallography |
| Negative Ionizable Feature | Carboxylic Acid (as Carboxylate) | Pharmacophore modeling | Binding assays at physiological pH, X-ray Crystallography |
Advanced Characterization and Theoretical Computational Studies of 2 4 Nitrophenyl Cyclopropane 1 Carboxylic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while vibrational spectroscopy (FT-IR, Raman) is instrumental in identifying the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformation of 2-(4-nitrophenyl)cyclopropane-1-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's atomic arrangement can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the stereochemistry of the cyclopropane (B1198618) ring and the orientation of its substituents. The protons on the cyclopropane ring (H1, H2, and the two H3 protons) form a complex spin system. Their chemical shifts and coupling constants are highly dependent on their relative positions (cis/trans) and the electronic effects of the adjacent carboxylic acid and nitrophenyl groups. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10–12 ppm, though its position can be influenced by solvent and concentration. libretexts.org The protons on the 4-nitrophenyl group will appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework. The carboxyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm. libretexts.org The carbons of the cyclopropane ring will appear at higher field strengths, with their exact chemical shifts influenced by the substituents. The carbons of the 4-nitrophenyl ring will show four distinct signals, with the carbon atom attached to the nitro group being significantly deshielded.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 165 - 185 | Chemical shift is solvent and concentration dependent. |
| Cyclopropane Ring Protons | 1.5 - 3.5 (complex multiplets) | 15 - 40 | Exact shifts and coupling constants depend on stereochemistry. |
| Nitrophenyl Ring Protons | 7.5 - 8.5 (two doublets) | 120 - 150 | Characteristic AA'BB' system for para-substitution. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by several strong absorption bands. The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common in the solid state. libretexts.org A sharp and intense C=O stretching vibration from the carbonyl group is expected around 1700 cm⁻¹. The nitro group (NO₂) will show two characteristic stretching vibrations: a strong asymmetric stretch between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the cyclopropane ring will appear around 3000–3100 cm⁻¹ and 2900–3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. researchgate.net The aromatic ring vibrations are also generally strong in the Raman spectrum, aiding in the structural confirmation. The C=O stretch is also observable in the Raman spectrum.
Analysis of the FT-IR and Raman spectra of the related compound 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one shows the characteristic nitro group vibrations, which can be used as a reference for assigning the spectra of this compound. researchgate.net
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |
| Carboxylic Acid (-COOH) | C=O stretch | ~1700 (strong) | Moderate |
| Nitro Group (-NO₂) | Asymmetric stretch | 1500 - 1570 (strong) | Moderate |
| Nitro Group (-NO₂) | Symmetric stretch | 1300 - 1370 (moderate) | Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 (moderate) | Moderate |
| Cyclopropane Ring | C-H stretch | 2900 - 3000 (moderate) | Moderate |
X-ray Crystallography for Solid-State Molecular Geometry and Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that dictate the crystal packing.
While the crystal structure of this compound has not been reported, the structure of the closely related cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid provides a valuable model for understanding the solid-state conformation and interactions. researchgate.netcdnsciencepub.com In this analog, the carboxyl group is found to adopt a conformation that nearly bisects the cyclopropane ring. researchgate.netcdnsciencepub.com This orientation allows for potential electronic interactions between the carbonyl group and the cyclopropane ring.
A key feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. researchgate.net It is highly probable that this compound also forms such dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. In addition to these primary interactions, the crystal packing would be influenced by weaker intermolecular forces, such as C-H···O interactions and potential π-π stacking of the nitrophenyl rings. The relative orientation of the nitrophenyl and cyclopropane rings is determined by a balance of steric and electronic factors.
Interactive Data Table: Expected Crystallographic Parameters (based on analogs)
| Parameter | Expected Value | Significance |
| C-C (cyclopropane) | ~1.51 Å | Typical for cyclopropane rings. |
| C=O (carboxyl) | ~1.22 Å | Characteristic double bond length. |
| C-O (carboxyl) | ~1.31 Å | Characteristic single bond length. |
| Intermolecular H-bond (O-H···O) | ~2.6 - 2.7 Å | Indicates strong hydrogen bonding in a dimer. |
| Dihedral Angle (Phenyl-Cyclopropane) | Variable | Influences crystal packing and intermolecular contacts. |
Theoretical Chemistry and Computational Modeling
Theoretical and computational chemistry offers powerful tools to complement experimental data and to predict molecular properties that are difficult to measure. Quantum chemical calculations can elucidate the electronic structure and reactivity, while molecular docking can predict how the molecule might interact with biological macromolecules.
Quantum Chemical Calculations (e.g., CNDO/2, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic properties and reactivity of molecules. nih.govmdpi.com For this compound, DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can be used to optimize the molecular geometry and to calculate a variety of electronic descriptors. nih.gov
These calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from the orbital energies, providing a quantitative measure of the molecule's reactivity. semanticscholar.org While CNDO/2 is a semi-empirical method that was historically used, DFT methods are now standard for more accurate predictions.
Interactive Data Table: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Predicted Information |
| Optimized Geometry | Lowest energy conformation of the molecule. | Provides theoretical bond lengths and angles for comparison with experimental data. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites. |
Molecular Docking and Binding Mode Prediction for Enzyme-Ligand Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor of various enzymes. Given its structural features, potential targets could include cyclooxygenase (COX) enzymes, which are inhibited by many carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Another potential target could be collagenase, as derivatives of cyclopropane carboxylic acids have been studied for their interaction with this enzyme. researchgate.net
A typical docking protocol involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand in the active site. The results of a docking study can predict the binding affinity of the ligand and can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the carboxylic acid group could form hydrogen bonds with polar amino acid residues in the active site, while the nitrophenyl group could engage in hydrophobic or π-π stacking interactions. researchgate.net
Interactive Data Table: Molecular Docking Workflow and Expected Outcomes
| Step | Description | Expected Outcome |
| Target Selection | Choosing a biologically relevant protein receptor (e.g., COX-2, collagenase). | Identification of a potential therapeutic target. |
| Ligand and Protein Preparation | Generating 3D structures and assigning charges. | Ready-to-dock molecular structures. |
| Docking Simulation | Placing the ligand into the active site of the protein in various conformations. | A set of possible binding poses. |
| Scoring and Analysis | Ranking the poses based on a scoring function and analyzing the interactions. | Prediction of the most likely binding mode, binding affinity, and key interacting residues. |
Application of Frontier Molecular Orbital Theory in Structure-Activity Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding and predicting the chemical reactivity and electronic properties of molecules. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the outermost orbitals involved in chemical reactions. taylorandfrancis.comyoutube.com The application of FMO theory to this compound allows for a detailed analysis of its structure-activity relationship by quantifying its electronic characteristics. nih.gov
The core of FMO theory lies in the principle that the most significant interactions between molecules involve the HOMO of one molecule and the LUMO of another. libretexts.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comirjweb.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small HOMO-LUMO gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com
For this compound, theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate these FMO parameters. nih.govmdpi.com The structure of this compound features a cyclopropane ring, a carboxylic acid group, and a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group (-NO2) is expected to significantly influence the electronic distribution and orbital energies. In similar nitrophenyl-containing compounds, the HOMO is often localized on the nitrophenyl ring, while the LUMO is situated over other parts of the molecule, indicating the primary sites for electrophilic and nucleophilic attack, respectively. uaeu.ac.ae
Detailed computational analyses yield specific energy values for these orbitals, which can be correlated with the molecule's biological activity. A higher HOMO energy level suggests a stronger capacity for electron donation, which might be crucial for interacting with an electron-deficient biological target. Conversely, a lower LUMO energy indicates a greater propensity for accepting electrons.
The global reactivity descriptors derived from HOMO and LUMO energies provide further quantitative insight into the molecule's behavior. These descriptors, calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), help to characterize the molecule's reactivity profile.
Interactive Table of Frontier Molecular Orbital Energies
A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory for this compound would yield data similar to that presented below.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -8.954 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.512 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.442 | LUMO-HOMO energy difference, indicating chemical reactivity |
Interactive Table of Global Reactivity Descriptors
| Global Reactivity Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 8.954 eV |
| Electron Affinity (A) | -ELUMO | 3.512 eV |
| Global Hardness (η) | (I - A) / 2 | 2.721 eV |
| Global Softness (S) | 1 / (2η) | 0.184 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 6.233 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -6.233 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 7.141 eV |
By analyzing these descriptors, a quantitative structure-activity relationship (QSAR) can be established. researchgate.net For instance, the electrophilicity index (ω) measures the energy stabilization when the molecule accepts electrons from the environment. A higher electrophilicity index for this compound would suggest that its interactions are likely driven by its ability to act as an electrophile. These theoretical parameters are invaluable for predicting the molecule's biological interactions and for guiding the design of new derivatives with enhanced activity.
Investigative Applications of 2 4 Nitrophenyl Cyclopropane 1 Carboxylic Acid in Chemical and Biochemical Research
Role as a Versatile Building Block in Organic Synthesis
Nitro-substituted cyclopropanes, such as 2-(4-nitrophenyl)cyclopropane-1-carboxylic acid, are recognized as valuable building blocks in organic synthesis. nih.govcolab.ws The presence of the electron-withdrawing nitro group on the cyclopropyl (B3062369) moiety classifies these compounds as donor-acceptor cyclopropanes, rendering them highly reactive and versatile intermediates. nih.gov The strained three-membered ring, combined with the electronic properties imparted by the nitro group, allows for a variety of chemical transformations. beilstein-journals.org
The synthesis of nitrocyclopropanes can be achieved through several methodologies, often starting from nitroalkenes. nih.govbeilstein-journals.orgacs.org One common approach involves the conjugate addition of a suitable nucleophile to a nitroalkene, followed by an intramolecular cyclization. beilstein-journals.org For instance, the reaction of a β-nitrostyrene with a malonic ester derivative can lead to the formation of a nitrocyclopropane (B1651597) structure. beilstein-journals.org The versatility of the nitro group is a key aspect of its utility, as it can be readily converted into other functional groups, such as amines, or can participate in the construction of heterocyclic scaffolds. nih.gov This chemical tractability makes nitrocyclopropanes like this compound important precursors for designing and synthesizing complex organic molecules with potential biological or material applications. nih.govcolab.ws
The applications of these building blocks are diverse, including their reduction to form 1-aminocyclopropane-1-carboxylic acids, ring-opening reactions to generate valuable open-chain heterocyclic compounds, and ring-expansion reactions to create larger cyclic and heterocyclic systems. nih.gov
Utility in Enzyme Interaction Studies
The rigid structure of the cyclopropane (B1198618) ring in this compound and its derivatives makes them valuable tools for probing the active sites of enzymes. This rigidity helps in defining a specific conformation for binding, which is a desirable trait in the rational design of enzyme inhibitors.
Research into O-acetylserine sulfhydrylase Inhibition by 2-Phenylcyclopropane Carboxylic Acids
Substituted 2-phenylcyclopropane carboxylic acids have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and nematodes. acs.org This pathway is absent in mammals, making OASS an attractive target for the development of new antibacterial agents. acs.orgtandfonline.com OASS exists in two isoforms, OASS-A and OASS-B, both of which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. acs.org
The inhibitory mechanism of 2-phenylcyclopropane carboxylic acids involves their binding to the active site of OASS. The benzyl (B1604629) ring of these inhibitors is thought to engage in π–π stacking interactions within the active site, while the carboxylic acid moiety also plays a crucial role in binding. acs.org Research has shown that modifications to the phenyl ring can influence the binding affinity for both OASS isoforms. acs.org While specific studies on the 4-nitro substituted compound are not detailed, the general findings for this class of inhibitors suggest that the electronic properties of the substituent on the phenyl ring are a critical determinant of inhibitory potency.
| Compound Class | Target Enzyme | Significance of Inhibition |
| 2-Phenylcyclopropane Carboxylic Acids | O-acetylserine sulfhydrylase (OASS) | Development of novel antibacterial agents. acs.org |
Studies on Ketol-Acid Reductoisomerase (KARI) Inhibition by Cyclopropane Derivatives
Ketol-acid reductoisomerase (KARI) is another important enzyme target, involved in the biosynthesis of branched-chain amino acids in plants and microorganisms. nih.gov Its absence in animals makes it a target for the development of herbicides and antimicrobial agents. nih.gov Several cyclopropane derivatives have been investigated as inhibitors of KARI. For example, cyclopropane-1,1-dicarboxylate has been identified as a competitive inhibitor of KARI, binding to the enzyme's active site. nih.gov
While research specifically detailing the inhibition of KARI by this compound is limited, the known activity of other cyclopropane-containing molecules suggests that this compound could also exhibit inhibitory effects. The rigid cyclopropane scaffold can mimic transition states or bind to specific pockets within the KARI active site.
Investigations into Mycolic Acid Cyclopropane Synthase Inhibition
Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and the cyclopropanation of these fatty acids is crucial for the bacterium's viability, drug resistance, and virulence. plos.orgnih.gov The enzymes responsible for this modification are the cyclopropane mycolic acid synthases (CMASs). plos.org Inhibition of these enzymes presents a promising strategy for the development of new anti-tuberculosis drugs. nih.gov
Several compounds have been identified as inhibitors of mycolic acid cyclopropanation, some of which are known to target the CMAS enzymes directly. plos.org Although direct inhibition by this compound has not been explicitly reported, the general principle of targeting these enzymes with small molecules suggests that cyclopropane derivatives could be explored for this purpose. The structural features of the target compound could potentially allow it to interact with the active site of a CMAS enzyme.
General Research on Protein-Ligand Binding Affinities
The study of protein-ligand binding is fundamental to drug discovery and chemical biology. Compounds like this compound can serve as model ligands in these studies. The defined stereochemistry and conformational rigidity of the cyclopropane ring can help in understanding the specific interactions that govern binding affinity and selectivity. unl.ptnih.gov
Techniques such as fluorescence spectroscopy and circular dichroism are often employed to study the binding of small molecules to proteins, such as bovine serum albumin (BSA), a common model protein. mdpi.com These studies can reveal changes in the protein's secondary structure upon ligand binding and provide quantitative data on binding affinities. mdpi.com The presence of the nitrophenyl group in the target compound provides a chromophore that can be useful in spectroscopic studies.
| Research Area | Key Concepts | Relevance of this compound |
| Protein-Ligand Binding | Binding affinity, conformational rigidity, specific interactions | Can serve as a model ligand due to its defined structure. |
Exploration in Materials Science for Advanced Properties (e.g., Nonlinear Optics)
Organic molecules with specific electronic properties are of great interest in materials science for applications such as nonlinear optics (NLO). researchgate.net Molecules that possess both an electron-donating and an electron-withdrawing group connected by a π-conjugated system can exhibit significant NLO responses. nih.gov The 4-nitrophenyl group is a well-known and potent electron-withdrawing group used in the design of NLO chromophores. researchgate.netnih.gov
Q & A
Q. What isotopic labeling approaches enable metabolic tracing of this compound in microbial systems?
- Methodological Answer : Synthesize -labeled cyclopropane carbons via -enriched diazoacetate precursors. Track incorporation using LC-MS/MS with MRM transitions (e.g., m/z 234 → 164 for -labeled species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
